molecular formula C12H20ClNO B1527082 [2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride CAS No. 1349717-40-3

[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B1527082
CAS No.: 1349717-40-3
M. Wt: 229.74 g/mol
InChI Key: UGXOATIAUNZDMH-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride belongs to the broader class of phenoxyethylamine derivatives, characterized by a phenoxy group linked to an ethylamine moiety via an ethyl bridge. This compound is specifically distinguished by the presence of two methyl groups at positions 2 and 4 of the phenyl ring, and an ethyl substituent on the terminal nitrogen. The hydrochloride salt formation enhances its stability and solubility properties compared to the free base form.

The significance of this compound lies in its structural relationship to a family of compounds with documented interaction with various neuroreceptor systems. Phenoxyethylamine derivatives have attracted considerable attention in medicinal chemistry research due to their ability to interact with serotonergic and dopaminergic receptor systems. The specific dimethyl substitution pattern on the phenyl ring of this compound creates a unique electronic and steric environment that influences its receptor binding characteristics and potential biological activity.

Historical Context of Phenoxyethylamine Derivatives

The development of phenoxyethylamine derivatives traces back to early medicinal chemistry exploration in the 1930s. Notable early investigations include the work of Anan (1930), Levy and Ditz (1933), and Bovet and Maderni (1933), who first documented the sympatholytic properties of phenoxyethylamines. These investigations established phenoxyethylamines as compounds capable of modulating the sympathetic nervous system.

A significant milestone came with the Nobel prize-winning research of Daniel Bovet, who explored phenoxyethylamine derivatives alongside other classes of compounds for their effects on neurotransmitter systems. By the late 1930s, Bovet, Simon, and Druey (1937) had further characterized the pharmacological properties of this compound class, setting the foundation for subsequent research.

In the latter half of the 20th century, research into phenoxyethylamine derivatives expanded to examine their interactions with multiple receptor systems. Studies by various research teams investigated their potential effects on serotonin receptors, particularly the 5-HT1A receptor subtype. This historical progression has positioned compounds like this compound as subjects of interest in neuropharmacological research.

Research Objectives and Scope

Research involving this compound and related phenoxyethylamine derivatives has centered on several key objectives:

  • Elucidation of structure-activity relationships to understand how structural modifications affect receptor binding and biological activity
  • Investigation of receptor selectivity profiles, particularly regarding serotonergic receptor subtypes
  • Exploration of phenoxyethylamine derivatives as chemical tools for probing receptor function
  • Examination of the fundamental chemistry and synthesis methods for these compounds

The scope of research extends to understanding the relationship between the substitution patterns on the phenyl ring and their influence on biological activity. The 2,4-dimethyl substitution pattern, as seen in this compound, represents one of several substitution patterns that have been investigated to determine optimal configurations for specific receptor interactions.

Studies have indicated that phenoxyethylamine derivatives can exhibit activities related to serotonin receptor modulation, which has directed research toward understanding their potential utility as chemical probes for serotonergic systems. Researchers have also investigated the role of the phenoxy moiety as a privileged structure in medicinal chemistry, highlighting its importance in creating compounds with specific biological activities.

Structural Overview and Chemical Identity

This compound possesses a well-defined chemical structure characterized by several key features:

Property Description
Chemical Formula C12H20ClNO
Molecular Weight 229.75 g/mol
CAS Number 1349717-40-3
IUPAC Name N-[2-(2,4-dimethylphenoxy)ethyl]-N-ethylamine hydrochloride
MDL Number MFCD13186642
Physical Form Solid
Storage Condition Room Temperature

The compound features a 2,4-dimethylphenoxy group connected to an ethylamine moiety through an ethylene bridge. The ether oxygen in the phenoxy group serves as a key structural element that influences the compound's conformational properties and potential binding characteristics. This oxygen acts as both a spacer and a potential hydrogen bond acceptor in receptor interactions.

The presence of methyl groups at positions 2 and 4 of the phenyl ring creates a specific electronic distribution and steric environment that distinguishes this compound from other phenoxyethylamine derivatives with different substitution patterns. The ethyl group attached to the nitrogen atom adds further structural complexity and affects the basicity of the amine.

The compound exists as a hydrochloride salt, formed by the protonation of the nitrogen atom with hydrochloric acid. This salt formation enhances water solubility compared to the free base and provides greater stability for storage and experimental handling. The crystalline hydrochloride salt typically exhibits different physicochemical properties than the free base form, including solubility characteristics and melting point.

The structural InChI representation of the compound is:
InChI=1S/C12H19NO.ClH/c1-4-13-7-8-14-12-6-5-10(2)9-11(12)3;/h5-6,9,13H,4,7-8H2,1-3H3;1H

This representation precisely defines the connectivity and stereochemistry of the molecule, providing a standardized description that distinguishes it from structural isomers and related compounds.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-13-7-8-14-12-6-5-10(2)9-11(12)3;/h5-6,9,13H,4,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOATIAUNZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Scheme

  • Starting materials: 2,4-Dimethylphenol and ethylamine.
  • Key reaction: The phenol group undergoes etherification with ethylamine or an ethylamine derivative to form the amine intermediate.
  • Salt formation: The free amine is reacted with hydrochloric acid to yield the hydrochloride salt.

The overall reaction can be summarized as:

$$
\text{2,4-Dimethylphenol} + \text{Ethylamine} \rightarrow \text{2-(2,4-Dimethylphenoxy)-N-ethylethanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Industrial Synthesis Approach

Industrial production typically employs automated reactors for large-scale synthesis, optimizing reaction parameters to maximize yield and purity. The process involves:

  • Controlled temperature and pressure conditions.
  • Use of catalysts to promote etherification.
  • Stringent purification and quality control steps.

Detailed Synthetic Route from Patent Literature

A closely related synthetic route, although for a structurally similar compound 2-[4-(2-ethoxyethyl)phenoxy]ethylamine, provides insight into preparation steps that can be adapted for the 2,4-dimethylphenoxy analogue. The process involves the following key steps:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Chloroacetylation Phenol + chloroacetyl chloride, AlCl3 catalyst, 0-25°C, solvents like dichloromethane or toluene Chloroacetylated phenol intermediate
2 Etherification Intermediate + sodium ethoxide, 0-25°C, solvents like toluene or ethanol Etherified intermediate
3 Reduction Catalytic hydrogenation with Pd/C, 0.3-0.5 MPa H2, 25-80°C Reduced intermediate
4 Etherification Intermediate + dibromoethane, K2CO3, solvents like acetonitrile or DMF Further etherified intermediate
5 Ammoniation Intermediate + potassium phthalimide Aminated intermediate
6 Deprotection Hydrazine hydrate Final amine product

This multi-step synthesis emphasizes mild reaction conditions, selective catalysis, and stepwise functional group transformations to achieve the target amine with high purity and yield.

Reaction Conditions and Optimization

Reaction Step Key Parameters Notes
Chloroacetylation Molar ratio phenol:AlCl3:ClCH2COCl = 1:2-2.5:2-2.5; 0-25°C Use of Lewis acid catalyst for acylation
Etherification Molar ratio intermediate:sodium ethoxide = 1:2-3; 0-25°C Solvent choice affects yield and selectivity
Reduction Pd/C catalyst; H2 pressure 0.3-0.5 MPa; 25-80°C Hydrogenation reduces oxime or ketone groups
Etherification (2) Molar ratio intermediate:dibromoethane:K2CO3 = 1:1-1.5:1-2 Promotes formation of extended ether chain
Ammoniation Potassium phthalimide used as amine source Protects amine functionality during reaction
Deprotection Hydrazine hydrate removes protecting groups Finalizes free amine formation

Chemical Reaction Analysis

The preparation involves a combination of:

These steps are carefully optimized to minimize by-products such as secondary amines and to ensure safety by avoiding hazardous reagents like sodium hydride or ethylene oxide where possible.

Purification and Quality Control

Post-synthesis, the compound is purified by:

  • Solvent extraction and washing (water, brine).
  • Drying over anhydrous agents (e.g., Na2SO4).
  • Column chromatography using silica gel with appropriate solvent systems (e.g., chloroform/methanol mixtures).
  • Crystallization or salt formation to improve stability and handling.

Quality control includes:

  • Spectroscopic verification (NMR, MS).
  • Elemental analysis.
  • Purity assessment by chromatographic methods.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Starting materials 2,4-Dimethylphenol and ethylamine Readily available Requires controlled reaction conditions
Etherification Reaction under mild temperature with catalysts High selectivity Potential side reactions
Reduction Pd/C catalyzed hydrogenation Efficient reduction Requires hydrogen handling
Protection/deprotection Use of phthalimide and hydrazine hydrate Protects amine functionality Additional steps increase complexity
Salt formation Reaction with HCl to form hydrochloride salt Improves stability and solubility Requires careful acid handling
Purification Chromatography and crystallization High purity product Time-consuming

Research Findings and Innovations

  • Recent patents highlight safer and more efficient routes avoiding hazardous reagents such as sodium hydride and ethylene oxide, improving industrial scalability and safety.
  • Automated reactor systems enable large-scale production with consistent quality control, optimizing yield and minimizing impurities.
  • The use of catalytic hydrogenation with palladium on carbon under mild conditions is preferred for selective reduction steps, minimizing by-product formation.
  • Protecting group strategies such as phthalimide intermediates improve reaction selectivity and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated phenoxy derivatives.

Scientific Research Applications

[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenoxy group in the target compound introduces steric bulk and electron-donating methyl groups, likely enhancing lipophilicity compared to compounds with electron-withdrawing substituents (e.g., 3-chlorophenoxy in or nitro groups in ). This could influence membrane permeability and metabolic stability.

Pharmacological Implications

  • Receptor Selectivity: The ethylamine backbone and phenoxy substitutions are structurally similar to sigma receptor ligands like NE-537 and 2C-T-2 . The dimethylphenoxy group may confer selectivity for specific receptor subtypes due to steric and electronic effects.
  • Comparison with Neurotransmitter Analogues : Tyramine HCl and 3-O-methyldopamine HCl interact with catecholamine transporters or receptors. The absence of hydroxyl groups in the target compound suggests divergent mechanisms, possibly favoring adrenergic or trace amine-associated receptor (TAAR) modulation.

Biological Activity

[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-(2,4-dimethylphenoxy)ethanamine hydrochloride
  • Molecular Formula : C10H15NO·HCl
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 1349717-40-3

The biological activity of this compound is primarily attributed to its interaction with various receptors and pathways in the body. The compound is known to exhibit:

  • Antagonistic properties at alpha-adrenergic receptors, particularly alpha1D and alpha1B subtypes, which are implicated in modulating apoptosis and cell proliferation in cancer cells .
  • Antitumor activity , demonstrated through assays on human prostate cancer cells (PC-3), where it significantly reduced cell viability and induced apoptosis .

Biological Activities

The compound has been studied for a range of biological activities:

Activity Description
Antitumor Exhibits significant efficacy against various cancer cell lines.
Alpha-Adrenergic Antagonism Potent antagonist at alpha1D and alpha1B receptors, influencing cell growth.
Neuroprotective Effects Potential protective effects against neurodegeneration through receptor modulation.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study evaluated the compound's effects on PC-3 prostate cancer cells using the sulforhodamine B (SRB) assay. Results indicated that it exhibited low micromolar concentrations of antitumor activity, with a significant reduction in cell viability .
  • Receptor Interaction Studies :
    • Research on alpha1-adrenoreceptor antagonists revealed that compounds similar to this compound showed high affinity for alpha1D receptors. This interaction was linked to apoptosis induction in cancer cells .
  • Pharmacological Applications :
    • The compound has been explored for its potential use as an antiarrhythmic agent due to its receptor modulation capabilities. Its structural analogs have shown promise in overcoming drug resistance in HIV treatment .

Q & A

Q. What are the critical steps in synthesizing [2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, phenoxyethylamine derivatives are often synthesized via nucleophilic substitution, where 2,4-dimethylphenol reacts with an ethylamine precursor. Key steps include:
  • Alkylation : Using a strong base (e.g., NaOH) under reflux to deprotonate the phenolic hydroxyl group, facilitating reaction with a haloethylamine intermediate .
  • Solvent Selection : Ethanol or methanol is preferred to stabilize intermediates and minimize side reactions .
  • Purification : Acid-base extraction or recrystallization to isolate the hydrochloride salt. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reactants .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR verify the phenoxy group (δ 6.5–7.5 ppm for aromatic protons) and ethylamine chain (δ 2.5–3.5 ppm for NH₂ and CH₂ groups) .
  • HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 224.1 for the free base) .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Resolve conflicts by:
  • Comparative Binding Studies : Use radioligand assays (e.g., with serotonin or adrenergic receptors) to compare affinity (Kᵢ) across studies .
  • Structural Analog Analysis : Compare with fluorinated analogs (e.g., 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride) to identify substituent effects on receptor interactions .
  • Meta-Analysis : Pool data from independent studies to assess statistical significance of activity trends .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model:
  • Electrophilic Reactivity : Electron-donating methyl groups on the aromatic ring increase nucleophilicity at the ethylamine chain, favoring reactions like acylation .
  • Transition States : Predict activation energy for SN2 reactions with alkyl halides .
    Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What experimental designs optimize the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : Stability is pH-dependent due to the amine hydrochloride’s hydrolysis susceptibility. Design experiments to:
  • pH Buffering : Use phosphate buffers (pH 4–6) to minimize degradation .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and quantify degradation products via LC-MS .
  • Lyophilization : Improve long-term stability by removing water, reducing hydrolysis .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies stem from:
  • Counterion Effects : Hydrochloride salts exhibit higher aqueous solubility (e.g., ~50 mg/mL) vs. free bases (<1 mg/mL) .
  • Measurement Variability : Use standardized shake-flask methods with UV quantification at λmax 275 nm .
  • Temperature Dependence : Solubility increases by 20–30% at 37°C vs. 25°C, which may not be consistently reported .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

Parameter
BaseTriethylamineNaOH
SolventEthanolMethanol
Temperature60°C80°C
Yield78%65%

Q. Table 2. Key Analytical Signatures

TechniqueKey Peaks/DataFunctional Group Identified
¹H NMRδ 2.8 (t, J=6 Hz, CH₂NH₂)Ethylamine chain
IR3300 cm⁻¹ (N-H stretch)Amine
HPLC Retention Time8.2 minPurity assessment

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Reactant of Route 2
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[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.